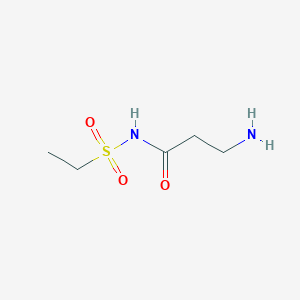

3-Amino-N-(ethanesulfonyl)propanamide

Description

Properties

Molecular Formula |

C5H12N2O3S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

3-amino-N-ethylsulfonylpropanamide |

InChI |

InChI=1S/C5H12N2O3S/c1-2-11(9,10)7-5(8)3-4-6/h2-4,6H2,1H3,(H,7,8) |

InChI Key |

SKDYJVRATYEOOO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(ethanesulfonyl)propanamide typically involves the reaction of ethanesulfonyl chloride with 3-aminopropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(ethanesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

3-Amino-N-(ethanesulfonyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(ethanesulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

β-Alanyl Aminopeptidase Substrates

Studies on β-alanyl aminopeptidase substrates highlight the impact of aryl substituents on enzymatic activity. Key analogs include:

Key Findings :

- The 3-fluorophenyl analog demonstrated superior sensitivity in HS-SPME-GC-MS analyses due to lower LOD/LOQ for 3-fluoroaniline compared to aniline .

- No significant difference in enzyme activity was observed between the fluorophenyl and phenyl derivatives, but the methylphenyl variant underperformed significantly .

Propanamide Derivatives with Bulky or Halogenated Substituents

Structural Insights :

- Halogenated derivatives (e.g., 3-chlorophenyl) may increase binding affinity to hydrophobic enzyme pockets or receptors .

- Ethanesulfonyl substituent in the target compound offers distinct electronic and solubility profiles compared to aryl groups, suggesting utility in sulfonamide-targeted enzyme systems .

Analytical Characterization

- LCMS and NMR : Purity and structural confirmation for propanamide derivatives rely on LCMS (e.g., 95–97% purity in ) and ¹H/¹³C NMR (e.g., δ 3.13–3.16 ppm for amine protons in ).

Biological Activity

3-Amino-N-(ethanesulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₁₁N₃O₂S

- Molecular Weight : 175.22 g/mol

This compound features an amine group, a sulfonamide moiety, and a propanamide backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation : By interacting with signaling pathways, it can modulate gene expression and protein synthesis.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.

Antimicrobial Properties

Research indicates that compounds with amino acid scaffolds often possess antimicrobial properties. For instance, studies have shown that amino acid-based agents can effectively inhibit bacterial growth and fungal proliferation. The potential of this compound in this regard warrants further investigation.

Antiviral Activity

The antiviral potential of related compounds has been documented, particularly against viruses such as hepatitis C and influenza. While specific data on this compound is limited, its structural similarities to known antiviral agents suggest it may also exhibit inhibitory effects against viral replication.

Case Studies and Research Findings

Q & A

Q. What synthetic routes are recommended for 3-Amino-N-(ethanesulfonyl)propanamide?

A common approach involves reacting 3-aminopropanamide with ethanesulfonyl chloride under anhydrous conditions. Pyridine or triethylamine is often used as a base to neutralize HCl byproducts. Key steps include:

- Slow addition of ethanesulfonyl chloride to the amine in a non-polar solvent (e.g., dichloromethane) at 0–5°C.

- Stirring under inert atmosphere (N₂/Ar) for 12–24 hours.

- Purification via recrystallization or column chromatography .

Q. Which analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm the presence of the amino, sulfonyl, and propanamide groups.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography (if crystalline) using SHELXL for structure refinement .

- HPLC for purity assessment (≥95% recommended for biological studies) .

Q. What safety protocols should be followed during handling?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C, away from moisture (risk of violent hydrolysis with water) .

- Avoid proximity to strong bases (e.g., NaOH) and oxidizing agents (e.g., KMnO₄) .

Q. What solvents are compatible for solubility studies?

- Polar aprotic solvents : DMSO, DMF (ideal for biological assays).

- Chlorinated solvents : Dichloromethane (for synthetic reactions).

- Avoid aqueous solutions unless stability under specific pH is confirmed .

Advanced Research Questions

Q. How do the amino and sulfonyl groups influence reactivity in functionalization reactions?

- Amino group : Prone to acylation or alkylation; can act as a nucleophile in SN² reactions.

- Sulfonyl group : Electron-withdrawing effect stabilizes adjacent negative charges, facilitating deprotonation of α-hydrogens.

- Example : Oxidation with KMnO₄ in acidic conditions yields sulfonic acid derivatives, while reduction (e.g., LiAlH₄) may degrade the sulfonyl moiety .

Q. How can contradictions in stability data under varying pH be addressed?

- Experimental design : Conduct parallel stability tests in buffers (pH 2–12) at 25°C and 37°C.

- Analysis : Monitor degradation via HPLC-MS every 24 hours.

- Resolution : Discrepancies often arise from differences in buffer ionic strength or trace metal contaminants. Pre-filter buffers and use chelating agents (e.g., EDTA) .

Q. What strategies optimize yield in sulfonylation reactions?

- Excess reagent : Use 1.2–1.5 equivalents of ethanesulfonyl chloride.

- Temperature control : Maintain reaction at 0°C during reagent addition to minimize side reactions.

- Catalysis : Add a catalytic amount of DMAP to enhance reactivity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Structural modifications : Vary substituents on the amino group (e.g., alkylation, acetylation) or replace the ethanesulfonyl group with other sulfonamides.

- Biological testing : Screen derivatives against target enzymes (e.g., β-alanyl aminopeptidase ) using fluorescence-based assays.

- Quantitative analysis : Calculate IC₅₀ values and correlate with electronic/steric parameters (Hammett plots) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Incomplete sulfonylation : Use excess sulfonyl chloride and prolong reaction time.

- Hydrolysis of amide : Avoid protic solvents; employ molecular sieves to absorb moisture.

- Byproduct characterization : Use LC-MS to identify impurities and adjust purification protocols .

Q. How can crystallographic disorder in X-ray structures be resolved?

- Refinement : Apply SHELXL’s restraints for bond lengths/angles and isotropic displacement parameters.

- Data quality : Collect high-resolution data (≤1.0 Å) to reduce ambiguity.

- Validation : Check for twinning using PLATON and refine with TWINABS .

Data Contradiction Analysis

- Example : Conflicting reports on stability in acidic media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.